

Spectroscopic Data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Cat. No.: B1405116

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A product datasheet confirms the existence of the following analytical data for **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**.^[1] However, the detailed spectra and peak assignments are not provided in the available documentation.

Parameter	Value/Analysis
Molecular Formula	C ₇ H ₁₁ IN ₂
Molecular Weight	250.08 g/mol
Appearance	Off-white solid
¹ H NMR	400MHz, d ₆ -DMSO
Purity (HPLC)	>98.0%

Comparative Spectroscopic Data of Related Imidazole Derivatives

To approximate the spectroscopic characteristics of **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**, a comparative analysis with structurally similar compounds is presented below.

¹H NMR Spectral Data

The following table summarizes the ^1H NMR data for related imidazole derivatives. The data is presented to estimate the chemical shifts for the protons in **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**.

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
1-Methylimidazole	D ₂ O	Predicted: 7.69 (s, 1H), 7.08 (s, 1H), 3.86 (s, 3H)[2]
Various Imidazoles	d ₆ -DMSO	Imidazole protons typically appear in the range of 6.8-7.6 ppm.[3]

Based on the data from related compounds, the single proton on the imidazole ring of **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** is expected to be a singlet in the aromatic region. The isopropyl group should present as a septet for the CH proton and a doublet for the two CH₃ groups, while the N-methyl group will be a singlet.

^{13}C NMR Spectral Data

The table below shows ^{13}C NMR data for related imidazole compounds, which can be used to predict the chemical shifts for **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**.

Compound	Solvent	Chemical Shifts (δ , ppm)
1-Methylimidazole	D ₂ O	Predicted: 136.5, 128.9, 121.7, 33.4[4]
2-Isopropyl-1H-imidazole	-	Data available in SpectraBase.

For **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**, one would expect to see signals for the three imidazole carbons, with the iodinated carbon showing a significantly different shift. Signals for the isopropyl (CH and CH₃) and N-methyl carbons will also be present.

Mass Spectrometry Data

Mass spectrometry data for several related imidazole compounds are available and can be used to infer the fragmentation pattern of **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**.

Compound	Ionization Method	Key m/z values
1-Methylimidazole	Electron Ionization	82 (M+), 81, 55, 54, 42[5]
2-Isopropyl-1H-imidazole	Electron Ionization	110 (M+), 95, 68, 41[6]

The mass spectrum of **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** (MW: 250.08) is expected to show a prominent molecular ion peak at m/z 250. Fragmentation may involve the loss of the iodine atom, the isopropyl group, or cleavage of the imidazole ring.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

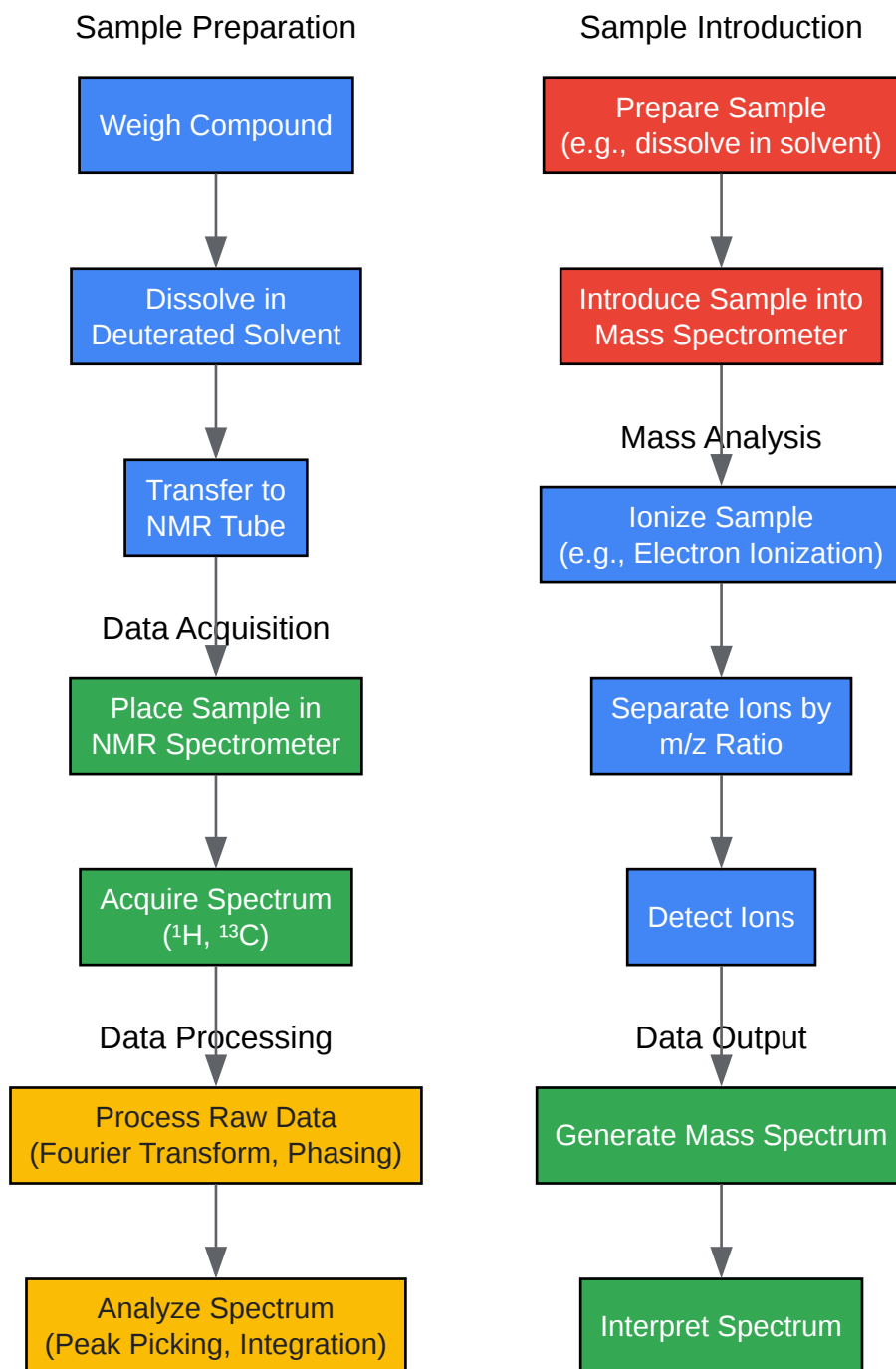
NMR spectra are typically recorded on a 400 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. [3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectra are commonly obtained using electron ionization (EI) for volatile compounds. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining NMR and Mass Spectrometry data.



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- To cite this document: BenchChem. [Spectroscopic Data for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405116#spectroscopic-data-for-5-iodo-2-isopropyl-1-methyl-1h-imidazole]

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